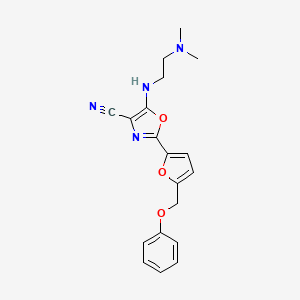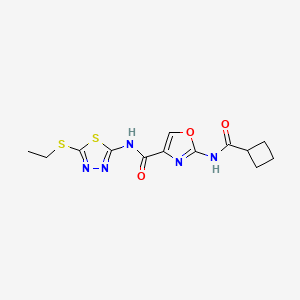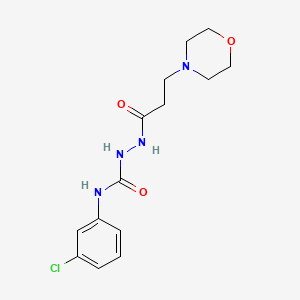![molecular formula C42H33N3 B2600813 5''-(4'-Amino-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-diamine CAS No. 1400987-00-9](/img/structure/B2600813.png)
5''-(4'-Amino-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobiphenyl is an organic compound with the formula C6H5C6H4NH2. It is an amine derivative of biphenyl and is a colorless solid, although aged samples can appear colored . Biphenyl-4-amine is a biphenyl substituted by an amino group at position 4 .
Synthesis Analysis
4-Aminobiphenyl is prepared by reduction of 4-nitrobiphenyl, which, together with the 2-nitro derivatives, is obtained by nitration of biphenyl .Molecular Structure Analysis
The molecular formula for 4-aminobiphenyl is C12H11N . The molecular structure of biphenyl-4-amine is also similar .Chemical Reactions Analysis
Like other aniline derivatives, 4-aminobiphenyl is weakly basic .Physical And Chemical Properties Analysis
4-Aminobiphenyl is a colorless solid, although aged samples can appear colored. It has a floral odor. It is slightly soluble in cold water and very soluble in hot water .Scientific Research Applications
Antimalarial Activity
The compound demonstrates significant antimalarial properties. In a study focused on various biphenyl analogues, increasing antimalarial potency was found to correlate with certain molecular characteristics. This compound exhibited high activity against resistant strains of parasites and positive pharmacokinetic properties, suggesting potential for clinical application (Werbel et al., 1986).
Electrochemical Response
This biphenyl derivative is known for its unique electrochemical properties. A study analyzing its molecular structures found significant variations in oxidation potentials and electron donation capabilities, suggesting applications in materials science and electronics (Low et al., 2004).
Polymer Material Applications
The biphenyl units in this compound contribute to the synthesis of high-performance polyimides with unique thermal, mechanical, and optical properties. This makes it a valuable component in developing transparent and high-strength polymers for various industrial applications (Guan et al., 2015).
Application in Organic Light-Emitting Diodes
The compound has been used in the development of amorphous molecular materials for organic light-emitting diodes (OLEDs). Its ability to form stable amorphous glasses with high glass-transition temperatures makes it suitable for use in high-performance and thermally stable OLEDs (Shirota et al., 2000).
Luminescence Sensing and Photocatalytic Activities
Studies have also shown that coordination polymers based on this biphenyl derivative exhibit luminescence sensing and photocatalytic activities. These properties are particularly useful in detecting specific ions and antibiotics in aqueous solutions and in the degradation of organic pollutants (Xue et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H33N3/c43-40-19-13-31(14-20-40)28-1-7-34(8-2-28)37-25-38(35-9-3-29(4-10-35)32-15-21-41(44)22-16-32)27-39(26-37)36-11-5-30(6-12-36)33-17-23-42(45)24-18-33/h1-27H,43-45H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDIHRCMTOLXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N)C6=CC=C(C=C6)C7=CC=C(C=C7)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H33N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

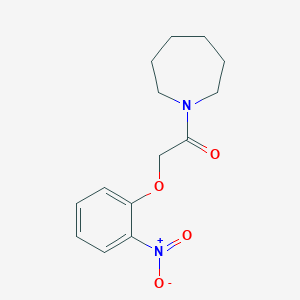

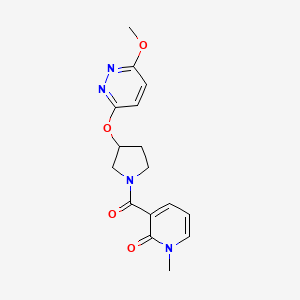
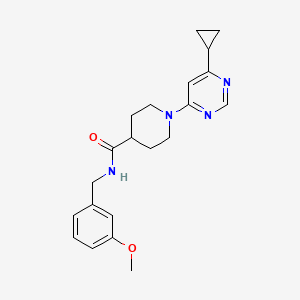
![N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2600741.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(4-pyrrol-1-ylpyridin-2-yl)methanone](/img/structure/B2600742.png)
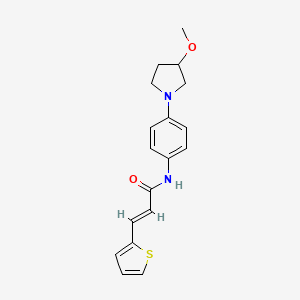
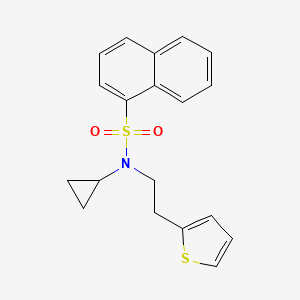

![2-Methoxyethyl 6-bromo-5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2600748.png)
![5-bromo-2-chloro-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-3-carboxamide](/img/structure/B2600749.png)
